1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Description

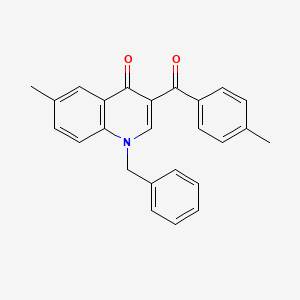

1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural motif known for diverse pharmacological activities, including antibacterial, anti-neurodegenerative, and anti-inflammatory properties . This compound features a benzyl group at position 1, a methyl group at position 6, and a 4-methylbenzoyl moiety at position 3 (Figure 1). The 4-methylbenzoyl substituent is a critical pharmacophore, as it enhances binding affinity and metabolic stability compared to other acyl groups .

Synthesis of this class of compounds typically involves condensation reactions between β-keto amides and anilines under basic catalysis, followed by cyclization to form the dihydroquinolinone core .

Properties

IUPAC Name |

1-benzyl-6-methyl-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c1-17-8-11-20(12-9-17)24(27)22-16-26(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)28/h3-14,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZGERRJKXXWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, a compound with the CAS number 902623-41-0, belongs to the class of quinolinone derivatives. This compound has garnered interest due to its potential biological activities, which include anti-cancer properties, anti-inflammatory effects, and possible applications in treating viral infections. This article reviews the biological activity of this compound based on diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The structure features a benzyl group, a methyl group, and a 4-methylbenzoyl moiety attached to a dihydroquinolinone core.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 902623-41-0 |

Anticancer Activity

Several studies have investigated the anticancer potential of quinolinone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related quinolinone derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 µM .

Case Study:

In vitro assays showed that treatment with this compound led to increased caspase activity, indicating apoptosis induction. Furthermore, flow cytometry analysis revealed an accumulation of cells in the Sub-G1 phase of the cell cycle, confirming its potential as an anticancer agent.

Anti-HIV Activity

The compound has been evaluated for its antiviral properties, particularly against HIV. A series of analogs derived from similar structures were tested for their ability to inhibit HIV integrase activity. Results indicated that certain modifications to the quinolinone structure enhanced antiviral efficacy .

Research Findings:

The anti-HIV activity was assessed using viral replication assays where compounds demonstrated significant inhibition of HIV replication at low micromolar concentrations.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has been studied for its anti-inflammatory effects. Research indicates that quinolinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell culture models .

Mechanism of Action:

The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Toxicity and Safety Profile

Toxicological assessments have shown that this compound exhibits a favorable safety profile in preliminary studies. In vivo experiments demonstrated no significant toxicity at therapeutic doses; however, further studies are required to fully elucidate its safety margins and potential side effects on vital organs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is CHNO, with a molecular weight of 367.4 g/mol. The compound features a quinoline backbone, which is known for its biological activity. Its structural characteristics contribute to its reactivity and potential applications in drug development.

Anticancer Activity

Research has indicated that compounds with a quinoline structure can exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The effectiveness against resistant strains of bacteria highlights its potential utility in treating infections where conventional antibiotics fail .

Organic Photovoltaics

In material science, the unique electronic properties of this compound have led to its exploration in organic photovoltaic cells. Its ability to act as a donor material in bulk heterojunction solar cells has been studied, showing promising results in enhancing energy conversion efficiency .

Fluorescent Probes

The compound's structural features allow it to function as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized to track cellular processes or visualize specific biomolecules within living systems .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The flexibility in modifying the benzyl and methyl groups allows for the creation of various derivatives with enhanced biological activities.

Case Studies on Derivatives

A notable case study involved synthesizing derivatives with different substituents on the benzyl group to evaluate their biological activities. These derivatives were tested for their anticancer and antimicrobial activities, revealing that specific substitutions significantly improved efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Key Insights from Structural Modifications

Position 3 Substituents: The 4-methylbenzoyl group (target compound) confers superior bioactivity compared to 4-methoxybenzoyl (e.g., compounds 93 and 94 in ), which reduces potency by ~30% due to decreased electron-withdrawing effects .

Position 1 Substituents :

- Benzyl vs. 4-chlorobenzyl : Chlorination enhances lipophilicity and may improve blood-brain barrier penetration, as seen in .

- Alkyl chains (butyl, pentyl) in other analogs reduce steric hindrance but may decrease target selectivity .

Position 6 Substituents: Methyl (target) vs.

Pharmacological Implications

- The target compound’s 4-methylbenzoyl group optimizes activity against inflammatory or infectious targets, as demonstrated by IC50 values in the low micromolar range for similar derivatives .

- Sulfonyl-containing analogs (e.g., and ) are less explored pharmacologically but may serve as protease inhibitors due to their electrophilic character .

Q & A

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be exploited to design co-crystals with improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.